

Neocopiamycin A: Physicochemical Profiling and Structural Characterization

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Neocopiamycin A
CAS No.:	89989-28-6
Cat. No.:	B1239056

[Get Quote](#)

Executive Summary

Neocopiamycin A (CAS: 89989-28-6) is a macrocyclic lactone antibiotic belonging to the guanidylfungin/copiamycin class.^[1] Structurally identified as N-demethylcopiamycin, it is isolated as a minor component from the fermentation broth of *Streptomyces hygroscopicus* var. *crystallogenes*.

While structurally homologous to the parent compound Copiamycin, **Neocopiamycin A** is distinguished by the absence of an N-methyl group on the guanidine side chain. This subtle structural modification confers a superior therapeutic index, exhibiting potent broad-spectrum activity against Gram-positive bacteria and pathogenic fungi with significantly reduced cytotoxicity compared to Copiamycin. This guide details the physicochemical properties, isolation protocols, and structural elucidation logic required for the research and development of this compound.

Chemical Identity & Structural Elucidation^[2]

Neocopiamycin A is a polyhydroxyl macrolide characterized by a 32-membered lactone ring fused with a six-membered hemiketal ring containing a guanidine moiety.

Chemical Data

Property	Specification
Common Name	Neocopiamycin A
Chemical Name	N-demethylcopiamycin
CAS Number	89989-28-6
Molecular Formula	C
	H
	N
	O
Molecular Weight	1044.31 g/mol
Structural Class	Guanidine-containing macrocyclic lactone (Guanidylfungin family)
Chirality	Multiple stereocenters; specific rotation data aligns with copiamycin class (+ value)

Structural Logic

The structural assignment of **Neocopiamycin A** is validated through comparative spectroscopic analysis with Copiamycin. The primary differentiator is the guanidyl side chain.

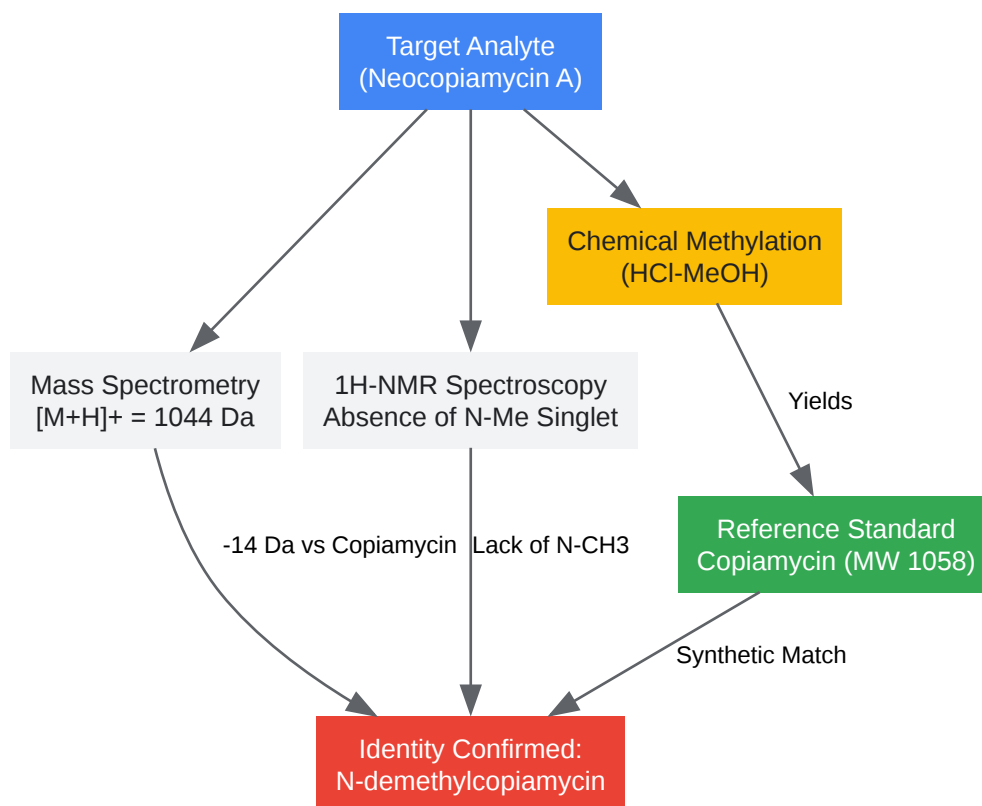
- Mass Spectrometry (FAB-MS/ESI-MS): Exhibits a molecular ion peak

at m/z 1044, exactly 14 mass units lower than Copiamycin (m/z 1058), consistent with the loss of a methyl group.

- Nuclear Magnetic Resonance (NMR):

H-NMR spectra reveal the absence of the characteristic N-methyl singlet signal (typically 2.8–2.9 ppm) observed in Copiamycin.

- Chemical Derivatization: Methylation of **Neocopiamycin A** yields a product identical to Copiamycin, confirming the N-demethyl structure.



[Click to download full resolution via product page](#)

Figure 1: Structural elucidation logic distinguishing **Neocopiamycin A** from its parent compound Copiamycin.

Physicochemical Profile

Neocopiamycin A shares the amphiphilic nature of the copiamycin class, possessing both a hydrophilic guanidine/polyol region and a hydrophobic macrolide skeleton.

Physical Properties

Property	Description
Physical State	White to off-white amorphous powder.
Melting Point	Decomposes upon melting (approx. range 135–145°C, similar to Copiamycin).
Solubility (High)	Methanol, Pyridine, Dimethyl Sulfoxide (DMSO), Acetic Acid.
Solubility (Low/Insoluble)	Water, Hexane, Benzene, Ethyl Acetate (pure).
Stability	Stable in neutral and mildly acidic methanolic solutions. Unstable in strong alkali due to lactone hydrolysis.

Spectral Characteristics

- UV-Vis Absorption: Exhibits end absorption or weak maxima in the low UV region (220–240 nm), characteristic of the isolated double bonds and the guanidine chromophore.
- IR Spectrum: Characteristic bands at ~3400 cm (OH/NH stretch), ~1710 cm (Lactone C=O), and ~1640 cm (Guanidine C=N).

Isolation and Purification Protocol

The isolation of **Neocopiamycin A** requires fractionation from the more abundant Copiamycin. The following protocol utilizes the polarity difference arising from the absence of the methyl group.

Reagents and Materials

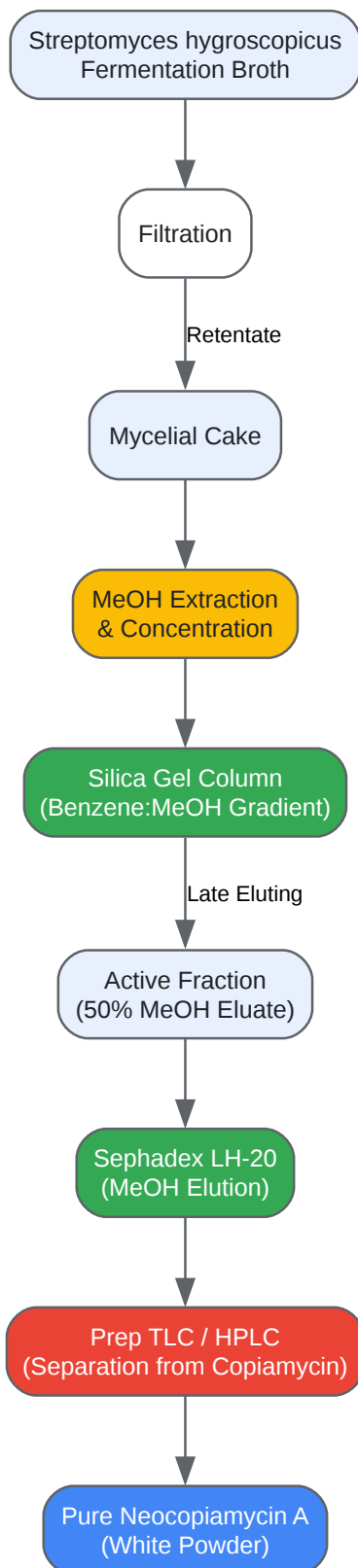
- Source Organism: *Streptomyces hygroscopicus* var. [2][3][4] *crystallogenes* (Strain IFM 1236 or equivalent).

- Extraction Solvent: Methanol (MeOH).[2]
- Stationary Phases: Silica Gel 60 (Merck), Sephadex LH-20 (Pharmacia).
- Eluents: Benzene/Methanol mixtures, n-Butanol/Water systems.

Step-by-Step Workflow

- Fermentation: Cultivate *S. hygrosopicus* in production medium (e.g., soybean meal, glucose) for 72–96 hours at 27°C.
- Extraction: Separate mycelial cake from broth by filtration. Extract the mycelial cake twice with MeOH. (Note: The antibiotic is primarily intracellular).
- Concentration: Evaporate the methanolic extract in vacuo to obtain a crude oily residue.
- Silica Gel Chromatography (Primary Separation):
 - Load crude residue onto a Silica Gel column.[2]
 - Elute with a gradient of Benzene:Methanol (start 9:1, move to 1:1).
 - Copiamycin elutes earlier; **Neocopiamycin A** (more polar) elutes in fractions containing ~50% Methanol.
- Sephadex LH-20 Chromatography (Refinement):
 - Dissolve active fractions in MeOH.
 - Pass through Sephadex LH-20 column using MeOH as eluent to remove low molecular weight impurities and pigments.
- Final Purification:
 - Perform Preparative TLC or HPLC.
 - System: Silica gel; Solvent: 2-Butanol:Water (saturated) or Chloroform:Methanol:Aq. NH

- Isolate the band corresponding to **Neocopiamycin A** (slightly lower than Copiamycin).



[Click to download full resolution via product page](#)

Figure 2: Isolation workflow for **Neocopiamycin A** from *Streptomyces* mycelia.

Biological Characterization

Mechanism of Action

Neocopiamycin A acts as an ionophore-like agent, interacting with the cell membrane of target organisms. The guanidine side chain facilitates binding to the negatively charged phosphate groups of membrane phospholipids, while the macrocyclic lactone ring inserts into the lipid bilayer, disrupting membrane integrity and causing leakage of intracellular potassium and ATP.

Antimicrobial Spectrum[5]

- Antifungal: Highly active against *Candida albicans*, *Cryptococcus neoformans*, and dermatophytes (*Trichophyton* spp.).
- Antibacterial: Specific activity against Gram-positive bacteria (*Staphylococcus aureus*, *Bacillus subtilis*). Inactive against Gram-negative bacteria due to the outer membrane barrier.

Synergism

Research indicates significant synergistic activity when **Neocopiamycin A** is combined with imidazole antifungals (e.g., clotrimazole). The membrane disruption caused by **Neocopiamycin A** facilitates the entry of the azole, enhancing overall efficacy.

References

- Arai, T., Uno, J., Horimi, I., & Fukushima, K. (1984). Isolation of **neocopiamycin A** from *Streptomyces hygroscopicus* var. [3][5] *crystallogenes*, the copiamycin source. *The Journal of Antibiotics*, 37(2), 103–109. [3][4] [Link](#)
- Fukai, T., Kuroda, J., Nomura, T., Uno, J., & Akao, M. (1999). Skeletal Structure of Neocopiamycin B from *Streptomyces hygroscopicus* var. *crystallogenes*. *The Journal of Antibiotics*, 52(3), 340–344. [Link](#)

- Shamikh, Y. I., El-Bossery, C., & Shaaban, M. (2020). Actinomycetes from the Red Sea Sponge *Coscinoderma mathewsi*: Isolation, Diversity, and Potential for Bioactive Compounds Discovery. *Microorganisms*, 8(5), 783. [Link](#)
- Fukai, T., Nomura, T., Uno, J., & Arai, T. (1986). Demalonylcopiamycin, a new antibiotic produced by *Streptomyces hygroscopicus* var. [2] *crystallogenes*, the copiamycin source. *Heterocycles*, 24(12), 3361-3366. [2][3][4] [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Home Page | BIOZOL \[biozol.de\]](#)
- [2. triggered.stanford.clockss.org \[triggered.stanford.clockss.org\]](#)
- [3. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. mdpi-res.com \[mdpi-res.com\]](#)
- To cite this document: BenchChem. [Neocopiamycin A: Physicochemical Profiling and Structural Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1239056/docs#neocopiamycin-a-physicochemical-profiling-and-structural-characterization\]](https://www.benchchem.com/product/b1239056/docs#neocopiamycin-a-physicochemical-profiling-and-structural-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)